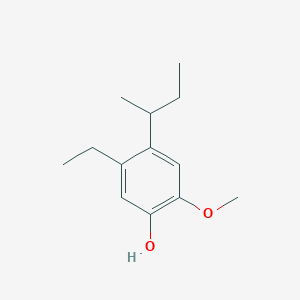
4-sec-Butyl-5-ethyl-2-methoxyphenol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-sec-Butyl-5-ethyl-2-methoxyphenol is an organic compound belonging to the class of phenols. Phenols are characterized by a hydroxyl group (-OH) attached to an aromatic hydrocarbon group. This particular compound is notable for its unique structural features, which include a sec-butyl group, an ethyl group, and a methoxy group attached to the phenol ring. These substituents can significantly influence the compound’s chemical properties and reactivity.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-sec-Butyl-5-ethyl-2-methoxyphenol typically involves several steps, including Friedel-Crafts alkylation and etherification reactions. The general synthetic route can be summarized as follows:
-
Friedel-Crafts Alkylation: : The introduction of the sec-butyl and ethyl groups onto the phenol ring can be achieved through Friedel-Crafts alkylation. This reaction involves the use of alkyl halides (such as sec-butyl chloride and ethyl chloride) in the presence of a Lewis acid catalyst like aluminum chloride (AlCl3).
-
Etherification: : The methoxy group is introduced through an etherification reaction, where methanol reacts with the phenol in the presence of an acid catalyst, such as sulfuric acid (H2SO4).
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reactions are typically carried out in large reactors with precise control over temperature, pressure, and reaction time to ensure high yield and purity of the final product.
Análisis De Reacciones Químicas
Types of Reactions
4-sec-Butyl-5-ethyl-2-methoxyphenol can undergo various chemical reactions, including:
Oxidation: The phenolic hydroxyl group can be oxidized to form quinones.
Reduction: The compound can be reduced to form corresponding hydroquinones.
Substitution: Electrophilic aromatic substitution reactions can occur, where substituents on the aromatic ring are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Electrophilic aromatic substitution reactions often require catalysts like iron(III) chloride (FeCl3) or aluminum chloride (AlCl3).
Major Products
Oxidation: Quinones
Reduction: Hydroquinones
Substitution: Various substituted phenols depending on the substituent introduced.
Aplicaciones Científicas De Investigación
4-sec-Butyl-5-ethyl-2-methoxyphenol has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential antioxidant properties.
Medicine: Investigated for its potential therapeutic effects due to its antioxidant activity.
Industry: Utilized in the production of polymers and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of 4-sec-Butyl-5-ethyl-2-methoxyphenol primarily involves its antioxidant properties. The phenolic hydroxyl group can donate a hydrogen atom to neutralize free radicals, thereby preventing oxidative damage to cells and tissues. This antioxidant activity is mediated through the stabilization of the phenoxyl radical formed after hydrogen donation.
Comparación Con Compuestos Similares
Similar Compounds
2,6-Di-tert-butyl-4-methylphenol: Known for its antioxidant properties and used as a food additive.
2-tert-Butyl-4-methoxyphenol: Utilized in solvatochromic dye systems and as an intermediate in organic synthesis.
Uniqueness
4-sec-Butyl-5-ethyl-2-methoxyphenol is unique due to the specific combination of substituents on the phenol ring, which can influence its reactivity and applications. The presence of both sec-butyl and ethyl groups, along with a methoxy group, provides a distinct set of chemical properties that differentiate it from other phenolic compounds.
Propiedades
Fórmula molecular |
C13H20O2 |
|---|---|
Peso molecular |
208.30 g/mol |
Nombre IUPAC |
4-butan-2-yl-5-ethyl-2-methoxyphenol |
InChI |
InChI=1S/C13H20O2/c1-5-9(3)11-8-13(15-4)12(14)7-10(11)6-2/h7-9,14H,5-6H2,1-4H3 |
Clave InChI |
QYBGZFCAOYHVTH-UHFFFAOYSA-N |
SMILES canónico |
CCC1=CC(=C(C=C1C(C)CC)OC)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















